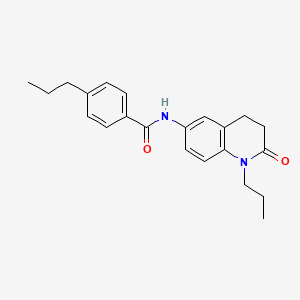

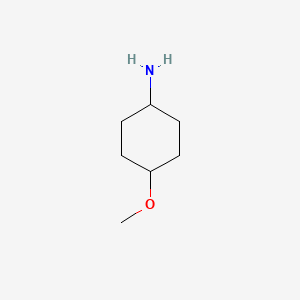

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is a derivative of tetrahydroquinoline, which is a structural motif found in various bioactive molecules. Tetrahydroquinolines are known for their diverse pharmacological properties and are often synthesized for medicinal chemistry applications.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be approached through various methods. One such method is the Pictet-Spengler reaction, which is a classical reaction used to synthesize tetrahydroisoquinoline derivatives, as mentioned in the synthesis of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones . Although the specific synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving an activated Pictet-Spengler reaction followed by specific functional group transformations.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by a six-membered alicyclic ring fused to a benzene ring. The presence of substituents on the tetrahydroquinoline core can significantly affect the molecule's electronic properties, as seen in the intramolecular charge transfer (ICT) and dual fluorescence observed in NTC6 . The planarization of the molecule, as well as the size of the energy gap between the excited states, plays a crucial role in the ICT process.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions, including annulation reactions to form more complex heterocyclic systems. For instance, a rhodium(III)-catalyzed [4+2] annulation of N-arylbenzamidines with 1,4,2-dioxazol-5-ones has been developed to synthesize 4-aminoquinazolines . This showcases the versatility of tetrahydroquinoline derivatives in forming new bonds and rings through selective C-H bond activation.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in solubility, melting points, and stability. The electronic properties, such as dipole moments, can be deduced from solvatochromic measurements, as demonstrated by the dipole moment of around 19 D obtained for NTC6 . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications in drug design.

科学的研究の応用

Catalytic Applications and Chemical Synthesis

One study by Rakshit et al. (2011) demonstrates the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, showcasing a practical and selective method for generating tetrahydroisoquinolinone products. This process underscores the compound's relevance in facilitating efficient and versatile synthetic routes in organic chemistry Rakshit et al., 2011.

Synthesis of Quinazolinones and Isoquinolines

The work by Davoodnia et al. (2010) highlights an efficient procedure for synthesizing 2-arylquinazolin-4(3H)-ones, utilizing tetrabutylammonium bromide as a novel ionic liquid catalyst. This method represents a solvent-free approach, emphasizing the compound's utility in green chemistry and the synthesis of biologically relevant heterocycles Davoodnia et al., 2010.

Exploration of Medicinal Chemistry and Pharmacology

The research by Dehdashti et al. (2013) explores the use of a compound structurally related to N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide, namely 18F-ISO-1, as a cellular proliferative marker in PET imaging for tumors. This study assesses the safety, dosimetry, and potential of imaging tumor proliferation, offering insights into the compound's application in diagnostic and therapeutic contexts in oncology Dehdashti et al., 2013.

特性

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-5-16-6-8-17(9-7-16)22(26)23-19-11-12-20-18(15-19)10-13-21(25)24(20)14-4-2/h6-9,11-12,15H,3-5,10,13-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKYHZLWOMEKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)

![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)

![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)

![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)

![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)

![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)